Standard N,N-ligands like bipyridine lack ionizable protons, limiting redox tuning and PCET applications. 2-(2-Pyridyl)imidazole (pyimH) provides both neutral and anionic states, enabling formal HAT and 270 mV cathodic shift.
Reliable supply.
2-(1H-Imidazol-2-yl)pyridine (pyimH) is a highly versatile, unsymmetrical N,N-chelating ligand used in the synthesis of advanced transition metal complexes, including those of ruthenium, osmium, and iridium [1]. Unlike standard symmetrical bidentate ligands such as 2,2'-bipyridine, pyimH features an ionizable imidazole N-H group, allowing it to act as either a neutral or an anionic strong sigma-donor [2]. This dual-state coordination capability makes it a critical precursor for synthesizing redox-active polymers, photoredox catalysts, and electrochemical sensor mediators where tunable electronic properties and proton-coupled electron transfer capabilities are strictly required [1].
Buyers often default to 2,2'-bipyridine (bpy) or 1,10-phenanthroline as standard N,N-bidentate ligands for metal complexation. However, substituting pyimH with bpy fails in applications requiring Proton-Coupled Electron Transfer (PCET) or pH-dependent redox tuning [1]. Because bpy lacks an acidic proton, it can only participate in pure outer-sphere electron transfer, whereas pyimH allows metal complexes to undergo formal Hydrogen Atom Transfer (HAT) by simultaneously donating an electron from the metal and a proton from the ligand [1]. Furthermore, the inability to deprotonate bpy means it cannot provide the anionic state required to significantly lower a metal's oxidation potential, rendering generic bpy ligands unsuitable for engineering low-potential redox mediators [2].
The presence of the acidic imidazole proton allows pyimH complexes to drastically alter the electronic environment of the metal center upon deprotonation. In the benchmark [Ru(bpy)2(pyimH)]2+ system, deprotonation of the pyimH ligand to the anionic pyim- state shifts the Ru(II)/Ru(III) oxidation potential cathodically by 270 mV, dropping it from 1.00 V to 0.73 V vs SCE [1]. Standard neutral ligands like 2,2'-bipyridine cannot undergo this transformation and thus offer fixed oxidation potentials.
| Evidence Dimension | Ru(II)/Ru(III) Oxidation Potential |
| Target Compound Data | 0.73 V vs SCE (deprotonated pyim- complex) |
| Comparator Or Baseline | 1.00 V vs SCE (protonated pyimH complex) |
| Quantified Difference | 270 mV cathodic shift upon deprotonation |
| Conditions | Cyclic voltammetry in aqueous buffer / acetonitrile mixtures |
Allows precise tuning of the electrochemical driving force in redox mediators and sensors by simply adjusting pH, a feature impossible with neutral bpy ligands.
A defining feature of pyimH is its ability to increase its acidity upon photoexcitation, making it a powerful tool for photoredox applications. The ground-state pKa of[Ru(bpy)2(pyimH)]2+ is 8.1, but upon excitation to the triplet metal-to-ligand charge transfer (3MLCT) state, the pKa drops significantly to 5.3–5.6 [1]. This nearly 1000-fold increase in acidity means that photoexcitation directly triggers proton release. Bipyridine lacks ionizable protons and cannot exhibit photoacidity.
| Evidence Dimension | Acidity Constant (pKa) |
| Target Compound Data | pKa* = 5.3–5.6 (3MLCT Excited State) |
| Comparator Or Baseline | pKa = 8.1 (Electronic Ground State) |
| Quantified Difference | ~2.5 to 2.8 unit drop in pKa upon photoexcitation |
| Conditions | Luminescence titration in CH3CN/H2O with 0.05 M buffer |
Enables light-driven proton release, making this ligand essential for designing photoredox catalysts capable of photoinduced proton-coupled electron transfer (PCET).
Because pyimH provides both an electron-donating metal coordination site and a proton-donating N-H group, it enables formal Hydrogen Atom Transfer (HAT). In the excited state, the N-H bond dissociation free energy (BDFE) of *[Ru(bpy)2(pyimH)]2+ is approximately 43 kcal/mol, providing a strong driving force for concerted or stepwise PCET to substrates like monoquat [1]. In contrast, the standard [Ru(bpy)3]2+ complex is strictly limited to pure outer-sphere electron transfer, lacking the structural mechanism to donate protons.
| Evidence Dimension | Reaction Pathway Enablement |
| Target Compound Data | Formal HAT / PCET (BDFE ~43 kcal/mol in excited state) |
| Comparator Or Baseline | Pure outer-sphere electron transfer only (e.g., [Ru(bpy)3]2+) |
| Quantified Difference | Addition of a proton-transfer pathway coupled to electron transfer |
| Conditions | Photoexcitation in the presence of electron/proton acceptors |
Procuring pyimH unlocks new catalytic pathways for the reduction of unsaturated substrates that require both protons and electrons, which standard bpy complexes cannot achieve.
Because pyimH exhibits dramatic photoacidity (pKa drop from 8.1 to ~5.3) and enables formal HAT, it is the optimal ligand for synthesizing Ru and Ir photocatalysts designed to reduce unsaturated bonds or activate small molecules via PCET pathways [1].
The ability of the deprotonated pyim- ligand to cathodically shift the metal oxidation potential by 270 mV makes it highly valuable for synthesizing Osmium or Ruthenium redox polymers. These polymers act as low-potential redox mediators that rapidly exchange electrons with enzymes without causing oxidative damage to biological matrices [2].
The distinct electrochemical and photophysical differences between the protonated and deprotonated states of pyimH-coordinated complexes allow them to serve as highly sensitive optical sensors, where emission wavelengths and lifetimes shift dynamically in response to local pH changes [1].
Irritant